molecular formula C20H17FN4O3 B2942014 2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 2380180-81-2

2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2942014
CAS No.: 2380180-81-2
M. Wt: 380.379
InChI Key: DEFJCTJQPSFMPG-UHFFFAOYSA-N
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Description

2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of fluoropyridine, azetidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the fluoropyridine and azetidine intermediates. The fluoropyridine can be synthesized through nucleophilic substitution reactions, while the azetidine ring is often formed via cyclization reactions. The final step involves coupling these intermediates under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity, while the azetidine ring may contribute to the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: A simpler fluorinated pyridine derivative.

    2-Azetidinone: A core structure found in many bioactive compounds.

    2-Methoxyphenyl derivatives: Commonly used in medicinal chemistry.

Uniqueness

2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3/c1-28-18-5-3-2-4-15(18)17-6-7-19(26)25(23-17)13-11-24(12-13)20(27)14-8-9-22-10-16(14)21/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJCTJQPSFMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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